molecular formula C21H23NO5 B3947910 1-methyl-2-oxo-2-phenylethyl 5-[(2-methoxyphenyl)amino]-5-oxopentanoate

1-methyl-2-oxo-2-phenylethyl 5-[(2-methoxyphenyl)amino]-5-oxopentanoate

Cat. No. B3947910
M. Wt: 369.4 g/mol
InChI Key: GSTBYBWLOUOTQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-2-oxo-2-phenylethyl 5-[(2-methoxyphenyl)amino]-5-oxopentanoate, also known as MMOP or MMOPP, is a synthetic compound that has been the subject of scientific research due to its potential use in various applications. MMOP is a derivative of 2-oxo-2-phenylethyl acetic acid and has a molecular weight of 441.5 g/mol.

Mechanism of Action

The mechanism of action of 1-methyl-2-oxo-2-phenylethyl 5-[(2-methoxyphenyl)amino]-5-oxopentanoate is not fully understood. However, it is believed to work by inhibiting the growth of cancer cells and inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells. Additionally, this compound has been shown to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of using 1-methyl-2-oxo-2-phenylethyl 5-[(2-methoxyphenyl)amino]-5-oxopentanoate in lab experiments is that it has been shown to have anti-cancer properties, making it a potential candidate for cancer treatment. However, one limitation is that the mechanism of action is not fully understood, which could make it difficult to optimize its use in cancer treatment.

Future Directions

There are several future directions for research on 1-methyl-2-oxo-2-phenylethyl 5-[(2-methoxyphenyl)amino]-5-oxopentanoate. One area of research could be to further investigate the mechanism of action of this compound. Another area of research could be to study the potential use of this compound in combination with other chemotherapy drugs. Additionally, research could be conducted to optimize the use of this compound in cancer treatment, such as determining the optimal dosage and administration route.

Scientific Research Applications

1-methyl-2-oxo-2-phenylethyl 5-[(2-methoxyphenyl)amino]-5-oxopentanoate has been studied for its potential use in various scientific research applications. One of the main areas of research has been in the field of cancer treatment. This compound has been shown to have anti-cancer properties and has been studied for its potential use as a chemotherapy drug.

properties

IUPAC Name

(1-oxo-1-phenylpropan-2-yl) 5-(2-methoxyanilino)-5-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5/c1-15(21(25)16-9-4-3-5-10-16)27-20(24)14-8-13-19(23)22-17-11-6-7-12-18(17)26-2/h3-7,9-12,15H,8,13-14H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTBYBWLOUOTQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)OC(=O)CCCC(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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